molecular formula C17H15FN2O3 B1676259 Hdac-IN-1 CAS No. 852475-26-4

Hdac-IN-1

货号 B1676259
CAS 编号: 852475-26-4
分子量: 314.31 g/mol
InChI 键: QQDIFLSJMFDTCQ-FIFLTTCUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Hdac-IN-1” is a compound related to Histone Deacetylases (HDACs). HDACs are evolutionary conserved enzymes which operate by removing acetyl groups from histones and other protein regulatory factors . They play an important role in the regulation of gene expression, which is indispensable in plant growth, development, and responses to environmental stresses .


Chemical Reactions Analysis

Histone deacetylases (HDACs) play an important role in the regulation of gene expression, which is indispensable in plant growth, development, and responses to environmental stresses . They are critically involved in physiological processes such as development .

科学研究应用

Cancer Therapy

Field: Oncology Application: HDAC inhibitors are currently under clinical research for cancer therapy . They are involved in gene transcription and regulation, cell proliferation, differentiation, migration, and death, as well as angiogenesis . Methods: The selective inhibition or degradation of HDACs are the basis for new therapies . Results: Disorders of the HDACs expression are linked to the development of many types of cancer .

Neurodegenerative Diseases

Field: Neurology Application: HDAC inhibitors have shown potential in the treatment of neurodegenerative diseases . Methods: The histone hyperacetylation produced by direct inhibition of HDACs leads to neuroprotective actions . Results: The importance of HDAC inhibitors in neuronal differentiation and neuroprotection is discussed .

Metabolic Regulation

Field: Metabolism Application: HDAC inhibitors play a role in metabolic regulation . Methods: The diverse structures of HDACs and their underlying biological functions, including transcriptional regulation, metabolism, angiogenesis, DNA damage response, cell cycle, apoptosis, protein degradation, immunity and other several physiological processes . Results: Potential avenues to use HDAC inhibitors as novel, precision cancer treatments .

Bone Tissue Engineering

Field: Tissue Engineering Application: HDAC inhibitors have been utilized to improve bone differentiation of mesenchymal stem cells (MSCs) . Methods: Inhibition of HDACs improves in vitro expansion methods of human hematopoietic stem cells, enhances the efficiency of induced pluripotent stem cell (iPSC) generation, and increases the efficiency of cellular therapies . Results: This approach has potential in cell-based therapies and tissue engineering .

Treatment of Insomnia and Seizures

Field: Neurology Application: Valeric acid, an HDAC inhibitor, has a wide spectrum of applications in medicine, for example in the treatment of insomnia and seizures . Methods: During these studies, valeric acid also demonstrated growth inhibitory activity against numerous cancer cell lines . Results: Valeric acid showed potential in treating insomnia, seizures, and inhibiting the growth of cancer cells .

Epigenetic Therapy

Field: Epigenetics Application: HDAC inhibitors are being used in the development of novel epigenetic medicines for cancer treatment . Methods: The diverse structures of HDACs and their underlying biological functions, including transcriptional regulation, metabolism, angiogenesis, DNA damage response, cell cycle, apoptosis, protein degradation, immunity and other several physiological processes . Results: Potential avenues to use HDAC inhibitors as novel, precision cancer treatments .

安全和危害

HDAC inhibitors are associated with a range of class-related and agent-specific serious and/or severe adverse effects, notably myelosuppression, diarrhoea, and various cardiac effects . They are not as effective in solid tumours .

未来方向

There are still dozens of chemoimmunotherapeutic regimens with α-PD-1/PD-L1 awaiting approval in the US and China . Efforts are underway to develop and investigate newer HDAC inhibitors with improved efficacy and wider therapeutic applications .

属性

IUPAC Name

(E)-3-[4-[(E)-3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22)/b7-5+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDAPCMJAOQZSU-KQQUZDAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1/C=C/C(=O)NO)/C=C/C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464187
Record name MC1568
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hdac-IN-1

CAS RN

852475-26-4
Record name MC1568
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(3-(3-Fluorophenyl)-3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide;
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hdac-IN-1
Reactant of Route 2
Hdac-IN-1
Reactant of Route 3
Hdac-IN-1
Reactant of Route 4
Reactant of Route 4
Hdac-IN-1
Reactant of Route 5
Hdac-IN-1
Reactant of Route 6
Reactant of Route 6
Hdac-IN-1

Citations

For This Compound
8
Citations
LH Guo, JS Facci, G McLendon - The Journal of Physical …, 1995 - ACS Publications
… While voltammetric waves are observed in looselypacked LB monolayers of pure FCAC in a 1 M NaCICL subphase (pH 6.8) and in immiscible LB films of 1:4 FCAC/HDAC in 1 Mhc1cl , …
Number of citations: 22 pubs.acs.org
A García-Noblejas, E Conde, A Martín, MJ Vidal… - Blood, 2014 - Elsevier
… Survival analysis according to have received HDAC in 1 st line treatment and disease status (DS) before ASCT …
Number of citations: 2 www.sciencedirect.com
S Joshi, LC Pantalena, XK Liu, SL Gaffen… - … and cellular biology, 2011 - Taylor & Francis
… Therefore, we investigated the involvement of HDAC in 1,25(OH) 2 D 3 -mediated inhibition of the hIL-17A transcription. Addition of trichostatin A (TSA), a histone deacetylase inhibitor, …
Number of citations: 560 www.tandfonline.com
Z Van Roy, W Shi, G Kak, B Duan… - The Journal of …, 2023 - journals.aai.org
Staphylococcus aureus is a common cause of surgical-site infections, including those arising after craniotomy, which is performed to access the brain for the treatment of tumors, …
Number of citations: 2 journals.aai.org
MY Wu, RC Wu - Histone Deacetylases: Methods and Protocols, 2016 - Springer
… Dilute the purified Flag-HDAC in 1× HDAC1 assay buffer if necessary. Calculate the volume of Flag-HDAC1 needed and maintain the final volume of the reaction constant at 50 μl. …
Number of citations: 3 link.springer.com
D Pal, P Lal - Current Drug Targets, 2023 - ingentaconnect.com
Background: Tropolone and thailandepsin B are naturally occurring substances that are primarily isolated from fungi and plants, although they can also be found in certain bacteria. …
Number of citations: 1 www.ingentaconnect.com
X Chu, C Di, S Chen, HB Alam, Z Chang - 2022 - researchsquare.com
Aim We aimed to compare the effects and underlying mechanisms of 6 different representative HDAC inhibitors (MS-275, MC-1568, Tubastatin-A (Tub-A), EX-527, Vorinostat …
Number of citations: 2 www.researchsquare.com
F Cheng, Y Zhou, M Wang, C Guo, Z Cao… - Pharmacological …, 2020 - Elsevier
Stachydrine is extracted from the leaves of Leonurus japonicus Houtt (or Motherwort, “Yi Mu Cao” in Traditional Chinese Medicine) and is the major bioactive ingredient. So far, …
Number of citations: 61 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。